molecular formula C₅₆H₁₁₃N₃₇O₁₀ B612757 143413-49-4 CAS No. 143413-49-4

143413-49-4

Cat. No.: B612757
CAS No.: 143413-49-4
M. Wt: 1464.74
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 143413-49-4 is known as ALX 40-4C. It is a small peptide inhibitor of the chemokine receptor CXCR4, which can inhibit X4 strains of the human immunodeficiency virus type 1. ALX 40-4C also acts as an antagonist of the APJ receptor, making it a significant compound in the field of antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

ALX 40-4C is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and activators like hydroxybenzotriazole. The reactions are carried out in solvents like dimethylformamide or dichloromethane under controlled temperatures to ensure the correct formation of peptide bonds .

Industrial Production Methods

Industrial production of ALX 40-4C follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography is essential for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ALX 40-4C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of more stable peptide structures, while reduction can enhance the peptide’s binding affinity to its target receptors .

Scientific Research Applications

ALX 40-4C has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the interactions between peptides and chemokine receptors.

    Biology: Employed in research to understand the mechanisms of viral entry and replication, particularly in the context of human immunodeficiency virus type 1.

    Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain types of cancers.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools

Mechanism of Action

ALX 40-4C exerts its effects by binding to the chemokine receptor CXCR4, thereby inhibiting the interaction between the receptor and its natural ligand, stromal cell-derived factor 1. This inhibition prevents the human immunodeficiency virus type 1 from using CXCR4 as a co-receptor for entry into host cells. Additionally, ALX 40-4C acts as an antagonist of the APJ receptor, blocking the receptor’s activity and further inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ALX 40-4C is unique due to its dual activity as both a CXCR4 inhibitor and an APJ receptor antagonist. This dual functionality makes it a valuable compound for studying the mechanisms of viral entry and replication, as well as for developing potential therapeutic agents .

Properties

CAS No.

143413-49-4

Molecular Formula

C₅₆H₁₁₃N₃₇O₁₀

Molecular Weight

1464.74

sequence

One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2

Origin of Product

United States

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